4,6-Dibromo-2-chloro-3-fluoroaniline
Description
Significance of Halogenated Aromatic Amines in Advanced Organic Synthesis
Halogenated aromatic amines, a category that includes halogenated anilines, are fundamental to various fields within organic chemistry. nih.gov The presence of halogen atoms on the aromatic ring dramatically influences the molecule's reactivity, selectivity, and physical properties. Aryl halides are crucial synthetic intermediates in a variety of chemical reactions, including metal-catalyzed cross-coupling reactions, which are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net
These compounds are foundational in the synthesis of pharmaceuticals, agrochemicals, and materials science. researchgate.net For instance, the specific placement of halogens can enhance the biological activity of a molecule, a strategy often employed in drug design. researchgate.net The controlled and regioselective halogenation of aromatic systems is a key area of research, with methods being developed to efficiently produce these valuable synthetic building blocks. nih.govnih.gov The transformation of a carbon-halogen bond into a carbon-hydrogen bond, known as hydrodehalogenation, is also a useful technique in organic synthesis, allowing a halogen to be used as a temporary directing group. researchgate.net
Overview of 4,6-Dibromo-2-chloro-3-fluoroaniline within the Aniline (B41778) Derivative Landscape
This compound is a polyhalogenated aniline derivative characterized by the presence of two bromine atoms, one chlorine atom, and one fluorine atom attached to the aniline core. This specific substitution pattern imparts a unique set of chemical properties to the molecule. As a member of the halogenated benzene (B151609) and primary amine families, it serves as a versatile building block in organic synthesis. cymitquimica.com
The compound's structure makes it a subject of interest for creating more complex molecules, particularly in the development of novel compounds in medicinal chemistry and materials science. The presence of multiple, different halogen atoms allows for selective reactions, where one type of halogen may be more reactive than another under specific conditions, a principle often exploited in cross-coupling reactions. acs.org
Below is a table summarizing the key chemical identifiers for this compound.
| Identifier | Value |
| CAS Number | 1208076-18-9 |
| Molecular Formula | C₆H₃Br₂ClFN |
| Molecular Weight | 303.35 g/mol |
| MDL Number | MFCD12922661 |
Data sourced from multiple chemical suppliers. aablocks.combldpharm.com
Scope of Current Research Directions on Polyhalogenated Anilines
Current research on polyhalogenated anilines is diverse, reflecting their importance as synthetic intermediates. One major focus is on their application in palladium-catalyzed coupling reactions, which are fundamental for constructing complex organic molecules from simpler precursors. acs.org The differential reactivity of various carbon-halogen bonds on a single aromatic ring allows for site-selective cross-coupling, enabling the stepwise and controlled synthesis of highly substituted aromatic compounds. nih.gov
In medicinal chemistry, aniline derivatives are prevalent in many pharmaceutical compounds. nih.gov However, the aniline motif itself can sometimes lead to metabolic instability or toxicity. cresset-group.com Consequently, a significant area of research involves the synthesis of halogenated and other substituted anilines to fine-tune the pharmacological properties of drug candidates, potentially enhancing efficacy while mitigating adverse effects. cresset-group.com The introduction of halogens can profoundly alter a molecule's physicochemical properties, which is a key consideration in drug development. researchgate.net
Furthermore, the synthesis of novel halogenated anilines continues to be an active area of investigation. nih.govnih.gov Researchers are exploring new, efficient, and regioselective methods for introducing halogens into aromatic rings to create a wider array of building blocks for various applications. nih.gov The study of reactions like amination and dehalogenation of polyhalogenated aromatic compounds also contributes to the broader understanding and utility of this class of molecules. researchgate.netresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
4,6-dibromo-2-chloro-3-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2ClFN/c7-2-1-3(8)6(11)4(9)5(2)10/h1H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBRZUUUTZVHRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)Cl)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679275 | |
| Record name | 4,6-Dibromo-2-chloro-3-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208076-18-9 | |
| Record name | 4,6-Dibromo-2-chloro-3-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for 4,6 Dibromo 2 Chloro 3 Fluoroaniline
Direct Halogenation Strategies for 4,6-Dibromo-2-chloro-3-fluoroaniline Synthesis
Direct halogenation of an aniline (B41778) precursor is a primary route for the synthesis of this compound. This approach involves the sequential introduction of chloro and bromo groups onto a fluoroaniline (B8554772) core. The success of this strategy hinges on the ability to control the position of the incoming halogens, which is governed by the directing effects of the substituents already present on the aromatic ring.
Electrophilic Aromatic Substitution: Controlled Bromination and Chlorination Precursors
The synthesis of this compound can be envisioned starting from 3-fluoroaniline (B1664137). The amino group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. This complex interplay of directing effects must be carefully managed to achieve the desired substitution pattern.
A plausible synthetic sequence would involve the initial chlorination of 3-fluoroaniline. The chlorine atom would preferentially be directed to the positions ortho and para to the amino group. Due to steric hindrance from the fluorine atom at position 3, the chlorine is likely to add at the C2 or C6 positions. Subsequent bromination of the resulting chloro-fluoroaniline would then be directed by the combined effects of the amino, fluoro, and chloro substituents.
Key to this approach is the selection of appropriate halogenating agents and reaction conditions to control the extent and regioselectivity of the halogenation. Common chlorinating agents include N-chlorosuccinimide (NCS) and sulfuryl chloride, while brominating agents such as N-bromosuccinimide (NBS) and molecular bromine are frequently employed. beilstein-journals.org
Regioselective Halogenation Approaches to this compound
Achieving the specific 4,6-dibromo-2-chloro substitution pattern on a 3-fluoroaniline backbone requires a highly regioselective approach. The directing effects of the substituents play a crucial role. In 3-fluoroaniline, the amino group strongly directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. The fluorine at C3 also directs ortho and para, but its influence is weaker than the amino group.
A potential strategy involves the initial chlorination of 3-fluoroaniline. Research on the chlorination of unprotected anilines using copper(II) chloride in ionic liquids has demonstrated high para-selectivity. beilstein-journals.orgnih.gov For 3-fluoroaniline, this would yield 4-chloro-3-fluoroaniline. Subsequent bromination of this intermediate would then be directed by the amino, fluoro, and chloro groups. The amino group would direct the bromine to the remaining ortho positions (C2 and C6).
Alternatively, initial bromination of 3-fluoroaniline could be performed. Bromination with reagents like bromine in acetic acid can lead to the formation of 4-bromo-3-fluoroaniline (B116652) and 6-bromo-3-fluoroaniline. Separation of the desired isomer and subsequent chlorination and further bromination would be necessary.
The table below summarizes the typical regioselectivity observed in the halogenation of substituted anilines, which can be extrapolated to the synthesis of this compound.
| Starting Material | Halogenating Agent | Catalyst/Solvent | Major Product(s) | Reference |
| 2-Fluoroaniline (B146934) | CuCl₂ | [hmim]Cl | 4-Chloro-2-fluoroaniline (88%) | beilstein-journals.org |
| 3-Fluoroaniline | CuBr₂ | [hmim]Br | 4-Bromo-3-fluoroaniline (90%) | nih.gov |
| 2-Fluoroaniline | Dibromantin/DMF | - | 4-Bromo-2-fluoroaniline (B1266173) (94%) | google.com |
This table presents data for similar reactions to illustrate the principles of regioselective halogenation.
Catalytic Systems for Halogenation Reactions in this compound Precursors
The use of catalytic systems can significantly enhance the efficiency and selectivity of halogenation reactions. Lewis acids such as FeCl₃ and AlCl₃ are classic catalysts for electrophilic aromatic halogenation, although their use with anilines can be complicated by complexation with the amino group.
More contemporary approaches utilize transition metal catalysts. For instance, copper(II) halides in ionic liquids have been shown to be effective for the regioselective para-chlorination and bromination of a variety of unprotected anilines under mild conditions. beilstein-journals.orgnih.gov This system avoids the need for protecting the aniline's amino group, streamlining the synthetic process. The ionic liquid not only acts as a solvent but also facilitates the reaction, leading to high yields and selectivity.
Another catalytic approach involves the use of quaternary ammonium (B1175870) halides, which can act as phase-transfer catalysts and also activate the halogenating agent. These catalysts can be particularly useful in biphasic reaction systems, allowing for easier product separation.
| Catalyst System | Substrate | Halogenating Agent | Reaction Conditions | Yield | Reference |
| CuCl₂ in [hmim]Cl | 2-Fluoroaniline | - | 40 °C, 4 h | 88% | beilstein-journals.org |
| CuBr₂ in [hmim]Br | 3-Fluoroaniline | - | Room Temp, 10 min | 90% | nih.gov |
| Tetrabutylammonium bromide | 2-Fluoroaniline | Br₂ | 10 °C | High | beilstein-journals.org |
This table provides examples of catalytic systems used in the halogenation of aniline derivatives.
Indirect Synthetic Pathways via Precursor Functionalization
Indirect methods offer alternative routes to this compound, often providing better control over the substitution pattern by building the molecule from a pre-functionalized precursor.
Reduction of Nitroaniline Derivatives to this compound
This strategy involves the synthesis of a nitroaromatic compound with the desired halogen substitution pattern, followed by the reduction of the nitro group to an amine. A plausible precursor would be 4,6-dibromo-2-chloro-3-fluoronitrobenzene.
The synthesis of this nitro precursor could start from 3-fluoronitrobenzene. Sequential chlorination and bromination would be carried out. The nitro group is a meta-director and strongly deactivating, which influences the position of the incoming halogens. The fluorine atom's ortho-, para-directing effect would also play a role. Careful optimization of the reaction sequence and conditions would be critical to achieve the desired 2,4,6-trihalogenated product.
Once the 4,6-dibromo-2-chloro-3-fluoronitrobenzene is synthesized, the nitro group can be reduced to an amine using various methods. Common reducing agents include tin(II) chloride in ethanol, iron in acidic medium, or catalytic hydrogenation.
| Nitro Compound | Reducing Agent | Solvent | Conditions | Product | Yield |
| 2-Bromo-3-fluoronitrobenzene | SnCl₂ | Ethanol | Room Temp, 16 h | 2-Bromo-3-fluoroaniline | 93% |
| 1-Fluoro-2-bromo-3-nitrobenzene | Raney Nickel/H₂ | Methanol | 20 °C, 1 MPa | 1-Fluoro-2-bromo-3-aminobenzene | 98% |
This table illustrates the reduction of nitro groups in halogenated nitrobenzenes.
Diazotization-Coupling Sequences for Functionalization Leading to this compound
Diazotization of an amino group, followed by a Sandmeyer or similar reaction, provides a versatile method for introducing a variety of substituents onto an aromatic ring, including halogens. wikipedia.orgnih.govorganic-chemistry.org This approach can be particularly useful for installing a substituent that is difficult to introduce by direct electrophilic substitution.
For the synthesis of this compound, one could envision a scenario where one of the halogen atoms, for instance, the chlorine at the C2 position, is introduced via a Sandmeyer reaction. This would involve starting with a precursor such as 2-amino-4,6-dibromo-3-fluoroaniline. This diamino compound could potentially be synthesized, and then one of the amino groups could be selectively diazotized and replaced with a chlorine atom using a copper(I) chloride catalyst. However, the selective diazotization of one amino group in the presence of another can be challenging.
A more plausible route might involve starting with a precursor that already has some of the required halogens and an amino group that can be transformed. For example, starting with 2,4-dibromo-3-fluoroaniline, one could attempt to introduce a chlorine atom at the 6-position. However, direct chlorination would likely occur at the 5-position. A more controlled approach might involve introducing a nitro group, reducing it to an amine, and then using a Sandmeyer reaction to introduce the chlorine. This multi-step process, while potentially longer, can offer greater control over the final substitution pattern.
| Starting Amine | Reagents for Diazotization | Coupling Reagent/Catalyst | Product | Reference |
| Aryl Amine | NaNO₂, HCl | CuCl | Aryl Chloride | wikipedia.org |
| Aryl Amine | NaNO₂, HBr | CuBr | Aryl Bromide | wikipedia.org |
| Pyridine Derivative | Isopentyl nitrite, CuCl₂ | - | Chlorinated Pyridone | nih.gov |
This table provides a general overview of Sandmeyer reactions for introducing halogens.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact and enhance process safety and efficiency. The application of these principles to the synthesis of this compound can address several key areas.
Solvent Selection and Reaction Media Optimization for Enhanced Sustainability
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional halogenation reactions often employ chlorinated solvents, which are associated with environmental and health concerns. Green chemistry encourages the use of more benign alternatives.
For the synthesis of this compound, several greener solvent options could be considered:
Ionic Liquids: Ionic liquids are salts with low melting points that can act as solvents for a wide range of chemical reactions. They are non-volatile, which reduces air pollution, and can often be recycled. Studies have shown that ionic liquids can be effective media for the regioselective halogenation of anilines using copper halides. beilstein-journals.orgresearchgate.net For instance, the bromination of aniline analogues has been successfully carried out using CuBr₂ in 1-hexyl-3-methylimidazolium (B1224943) bromide, achieving high yields of the para-brominated product at room temperature. beilstein-journals.orgresearchgate.net
Acetonitrile: Acetonitrile is considered a greener alternative to many chlorinated solvents and has been used in flow chemistry for bromination reactions. rsc.org
Water: While the solubility of organic substrates can be a limitation, conducting reactions in water is highly desirable from a green chemistry perspective. acs.org Research into phase-transfer catalysis or the use of co-solvents can facilitate reactions in aqueous media.
The optimization of the reaction medium would involve a systematic study of various green solvents to assess their impact on reaction yield, selectivity, and ease of product isolation. A comparison of different solvent systems is presented in the table below.
Table 1: Comparison of Potential Solvent Systems for the Synthesis of this compound
| Solvent System | Potential Advantages | Potential Challenges |
| Ionic Liquids | High yields, high regioselectivity, non-volatile, potential for recycling. beilstein-journals.orgresearchgate.net | Higher cost, potential toxicity and biodegradability issues. acs.org |
| Acetonitrile | Greener than chlorinated solvents, suitable for flow chemistry. rsc.org | Volatility, requires careful handling. |
| Water | Environmentally benign, non-flammable, low cost. acs.org | Low solubility of organic reactants, may require additives. acs.org |
| Dichloromethane (Traditional) | Good solubility for many organic compounds. | Environmental and health concerns, volatile organic compound (VOC). nih.gov |
One-Pot Synthetic Strategies for Improved Process Efficiency and Environmental Footprint
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of process efficiency and waste reduction. Such strategies can reduce solvent consumption, energy usage, and purification steps.
For the synthesis of this compound, a one-pot approach could potentially combine the chlorination and bromination steps, or the synthesis of the aniline precursor followed by its halogenation. For example, a one-pot synthesis of phosphonamidates has been reported using N-chlorosuccinimide as a chlorinating agent, demonstrating the feasibility of sequential reactions in a single pot. mdpi.comnih.gov Similarly, one-pot syntheses of sulfonamides and sulfonyl azides from thiols have been achieved using N-chlorosuccinimide. organic-chemistry.org
A hypothetical one-pot synthesis for this compound could involve the in-situ generation of the halogenating species or the sequential addition of different halogenating agents to a solution of the starting aniline. This would require careful control of the reaction conditions to ensure the desired regioselectivity at each step.
Development of Catalytic Protocols for Cleaner Production of this compound
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, while minimizing waste. The development of catalytic protocols for the halogenation of anilines is an active area of research.
Copper Catalysis: Copper halides have been shown to be effective catalysts for the halogenation of anilines, particularly in ionic liquid solvents. beilstein-journals.orgresearchgate.net These reactions can proceed under mild conditions and with high regioselectivity. A catalytic amount of a copper salt could potentially be used for the dibromination of 2-chloro-3-fluoroaniline, reducing the amount of metal waste generated.
Palladium Catalysis: Palladium-catalyzed C-H activation and halogenation have emerged as powerful tools in organic synthesis. While often used for directing meta-halogenation, specific ligand and catalyst design could potentially be employed for the selective ortho- and para-halogenation of substituted anilines. nih.govnih.gov
Photocatalysis: Visible-light photocatalysis offers a green and sustainable approach to organic synthesis, utilizing light as a renewable energy source. Photocatalytic methods for the chlorination of anilines have been developed, using a photocatalyst in combination with a chlorine source like N-chlorosuccinimide. rsc.org This approach could be explored for the synthesis of this compound.
The table below summarizes potential catalytic approaches.
Table 2: Potential Catalytic Protocols for the Synthesis of this compound
| Catalytic System | Description | Potential Advantages |
| Copper Halides | Use of CuBr₂ as a catalyst, potentially in an ionic liquid. beilstein-journals.orgresearchgate.net | Mild reaction conditions, high regioselectivity, potential for catalyst recycling. beilstein-journals.orgresearchgate.net |
| Palladium Catalysis | C-H activation and halogenation using a palladium catalyst with specific ligands. nih.govnih.gov | High functional group tolerance, potential for novel selectivity. nih.gov |
| Photocatalysis | Use of a photocatalyst and visible light to drive the halogenation reaction. rsc.org | Utilizes a renewable energy source, mild reaction conditions. rsc.org |
Reaction Chemistry and Mechanistic Investigations of 4,6 Dibromo 2 Chloro 3 Fluoroaniline
Cross-Coupling Reactions Involving 4,6-Dibromo-2-chloro-3-fluoroaniline
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, the presence of multiple halogen atoms offers several potential sites for such reactions.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. core.ac.uknih.gov The reactivity of aryl halides in this reaction generally follows the order of bond dissociation energy: C-I > C-Br > C-Cl > C-F. researchgate.net Consequently, in this compound, the two bromine atoms at positions 4 and 6 are expected to be significantly more reactive than the chlorine atom at position 2.
The regioselectivity of the Suzuki-Miyaura coupling on polyhalogenated substrates is influenced by both electronic and steric factors. nih.gov The oxidative addition of the palladium catalyst to the carbon-halogen bond is the initial and often rate-determining step. nih.gov In dihaloarenes, the selectivity can often be controlled by the choice of catalyst and reaction conditions. acs.org For instance, in the case of 2,4-dibromopyridine, regioselective Suzuki coupling at the 2-position can be achieved. researchgate.net
Nucleophilic aromatic substitution (SNAr) is a key reaction for polyhalogenated aromatic compounds. wikipedia.org This reaction is facilitated by the presence of electron-withdrawing groups ortho and/or para to the leaving group. libretexts.org In this compound, the halogens themselves act as electron-withdrawing groups, and their combined effect can activate the ring towards nucleophilic attack.
The reactivity of halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I, which is opposite to that of Suzuki-Miyaura coupling. This is because the rate-determining step is usually the attack of the nucleophile to form a stabilized carbanion intermediate (a Meisenheimer complex), and the highly electronegative fluorine atom is most effective at stabilizing this intermediate through its inductive effect. libretexts.org
However, the position of the halogen and the nature of the nucleophile also play a crucial role. dur.ac.uk In polyhalogenated pyridines, it has been observed that chlorine can be more activating than fluorine when ortho or para to the site of attack. dur.ac.uk Given the substitution pattern of this compound, it is expected that the fluorine atom at C-3 would be the most susceptible to nucleophilic displacement, provided a strong nucleophile is used. The presence of multiple deactivating (from an electrophilic substitution perspective) but SNAr-activating halogen atoms makes this a complex system. wikipedia.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. youtube.comyoutube.com This reaction is highly versatile and has been applied to the synthesis of a wide range of arylamines. youtube.com Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide follows the trend I > Br > Cl. acs.org
Therefore, in this compound, the C-Br bonds at positions 4 and 6 would be the primary sites for Buchwald-Hartwig amination. The choice of phosphine (B1218219) ligand on the palladium catalyst is critical for the success and selectivity of the reaction, with bulky, electron-rich ligands often being the most effective. youtube.comnih.gov The reaction can be performed with a variety of primary and secondary amines. While specific studies on this compound are not available, research on the selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline (B23617) demonstrates that selective amination at the bromide position is achievable in the presence of a chloride.
Oxidation and Reduction Chemistry of this compound
The amino group of anilines can undergo a variety of oxidation reactions, while other functional groups on the ring can be targeted for reduction.
The oxidation of anilines can lead to a variety of products, including nitrosobenzenes, nitrobenzenes, azoxybenzenes, phenazines, and polymeric materials like polyaniline. youtube.comasianpubs.org The specific product formed depends on the oxidant used and the reaction conditions. asianpubs.orgresearchgate.net For instance, oxidation of anilines with chlorine dioxide has been shown to form benzoquinone as a major intermediate. researchgate.net The presence of multiple halogen substituents on the aniline (B41778) ring in this compound would significantly influence its oxidation potential and the stability of the resulting products. The electron-withdrawing nature of the halogens would make the amino group less susceptible to oxidation compared to unsubstituted aniline.
While this compound already contains a reduced nitrogen functional group (the aniline), reductive methods could be employed if a precursor molecule, such as a nitrated analogue (e.g., 4,6-dibromo-2-chloro-3-fluoro-1-nitrobenzene), were used. The reduction of a nitro group to an amine in the presence of multiple halogens requires careful selection of reagents to avoid dehalogenation. jsynthchem.com
Common methods for nitro group reduction include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or the use of metals in acidic media, such as iron or tin. jsynthchem.com However, catalytic hydrogenation with Pd/C can sometimes lead to the reduction of C-Cl and C-Br bonds. To selectively reduce a nitro group in the presence of these halogens, milder reagents or specific catalytic systems are often employed. For example, sodium borohydride (B1222165) in the presence of a nickel complex has been used for the selective reduction of nitroaromatic compounds. jsynthchem.com Indium-based reagents have also been shown to selectively reduce certain functional groups in the presence of others. researchgate.net The choice of reducing agent would be critical to preserve the halogen substitution pattern while transforming another functional group on the aromatic ring. numberanalytics.comharvard.edursc.org
Intramolecular and Intermolecular Interactions Affecting Reactivity
The substitution pattern on the aromatic ring of this compound, with halogen atoms ortho and para to the amino group, profoundly influences its chemical behavior.
Intramolecular hydrogen bonding can play a significant role in the conformation and reactivity of substituted anilines. In the case of this compound, the presence of bromine and chlorine atoms ortho to the amino group creates the potential for intramolecular hydrogen bonds of the N-H···Br and N-H···Cl types.
Studies on related compounds, such as 2,6-dibromo-4-chloroaniline, have shown the existence of intramolecular N-H···Br hydrogen bonds, which lead to the formation of S(5) ring systems. researchgate.netnih.gov These interactions can influence the planarity of the molecule and the orientation of the amino group. researchgate.netnih.gov It is plausible that similar intramolecular hydrogen bonds exist in this compound, affecting the bond angles and bond lengths of the amino group and influencing its nucleophilicity. The presence of these hydrogen bonds can decrease the availability of the nitrogen lone pair for external reactions, thereby reducing the amine's basicity and nucleophilicity.
A theoretical study on amino-alcohols indicated that halogen substitution at the α-position relative to the amino group can reduce the intrinsic basicity of the amino group, leading to weaker intramolecular hydrogen bonds. mdpi.com While this study is not on an aromatic system, it highlights the electron-withdrawing effect of halogens on the hydrogen-bonding ability of a nearby amino group.
The reactivity of the aniline ring is heavily influenced by the electronic and steric effects of its substituents. The amino group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution due to its ability to donate its lone pair of electrons into the aromatic π-system. wikipedia.orgbyjus.com However, in this compound, the halogen substituents introduce competing effects.
Electronic Effects:
All halogen atoms are deactivating towards electrophilic aromatic substitution due to their inductive electron-withdrawing effect (-I effect). wikipedia.org This effect reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. The halogens also exert a resonance effect (+R effect) by donating a lone pair of electrons to the ring, which directs incoming electrophiles to the ortho and para positions. wikipedia.org In this molecule, the positions ortho and para to the amino group are already substituted by halogens. The fluorine atom at position 3 and the chlorine atom at position 2, along with the bromine atoms at positions 4 and 6, will significantly reduce the ring's electron density.
Steric Effects:
Steric hindrance is a critical factor in determining the reactivity of this compound. The presence of two bulky bromine atoms and a chlorine atom flanking the amino group (at positions 2 and 6) will sterically hinder the approach of reactants to the nitrogen atom and the adjacent ring carbons. rsc.org This steric crowding can significantly retard the rates of reactions involving the amino group, such as acylation or alkylation. ncert.nic.in Studies on anilines with ortho-methyl substituents have demonstrated that steric effects can lead to significant rate deviations in reactions. rsc.org
The combination of these electronic and steric factors makes this compound a relatively unreactive aniline derivative. Any reaction would likely require harsh conditions due to the deactivated nature of the ring and the steric shielding of the reactive sites.
Advanced Spectroscopic and Structural Characterization of 4,6 Dibromo 2 Chloro 3 Fluoroaniline
Vibrational Spectroscopy Analysis of 4,6-Dibromo-2-chloro-3-fluoroaniline
Vibrational spectroscopy provides a detailed fingerprint of the functional groups and bonds within a molecule. For this compound, FT-IR and FT-Raman spectroscopy are complementary methods used to observe its characteristic vibrational modes.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. youtube.com The resulting spectrum reveals the presence of specific functional groups. For this compound, the key vibrational modes are associated with the amino group (NH₂), the aromatic ring (C-C, C-H), and the carbon-halogen bonds (C-F, C-Cl, C-Br).
The amino group gives rise to characteristic stretching and bending vibrations. msu.edu In aromatic amines, asymmetric and symmetric N-H stretching bands are typically observed in the 3400-3500 cm⁻¹ range. msu.edu The N-H scissoring (bending) vibration is expected to appear around 1600-1650 cm⁻¹. msu.eduresearchgate.net
The aromatic ring itself has a set of characteristic vibrations. The C=C stretching vibrations within the benzene (B151609) ring typically appear in the 1400-1600 cm⁻¹ region. researchgate.net The sole aromatic C-H bond in the molecule would have a stretching vibration above 3000 cm⁻¹ and an out-of-plane bending vibration, the position of which is influenced by the substitution pattern.
The carbon-halogen bonds have stretching frequencies that are highly dependent on the mass of the halogen atom. The C-F stretch is expected at a higher wavenumber (typically 1200-1350 cm⁻¹) than the C-Cl stretch (around 700-800 cm⁻¹), which in turn is higher than the C-Br stretch (typically 500-600 cm⁻¹). asianpubs.org
Table 1: Predicted FT-IR Vibrational Assignments for this compound (Note: These are predicted ranges based on data from analogous compounds.)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
| N-H Asymmetric Stretch | 3450 - 3500 | Amino (NH₂) |
| N-H Symmetric Stretch | 3350 - 3400 | Amino (NH₂) |
| Aromatic C-H Stretch | 3050 - 3150 | Aromatic Ring |
| N-H Scissoring (Bend) | 1600 - 1650 | Amino (NH₂) |
| Aromatic C=C Stretch | 1400 - 1600 | Aromatic Ring |
| C-F Stretch | 1200 - 1350 | Fluoro |
| C-Cl Stretch | 700 - 800 | Chloro |
| C-Br Stretch | 500 - 600 | Bromo |
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. youtube.com While FT-IR is more sensitive to polar bonds (like C=O or N-H), Raman spectroscopy is often more effective for analyzing non-polar, symmetric bonds and vibrations of the carbon skeleton. youtube.com
For this compound, the symmetric vibrations of the heavily substituted benzene ring are expected to be strong in the Raman spectrum. The C-Br and C-Cl stretching vibrations, which may be weak or obscured in the far-IR region of an FT-IR spectrum, can often be more clearly observed in an FT-Raman spectrum. scispace.com The use of a near-infrared laser in FT-Raman helps to minimize fluorescence, a common issue with aromatic compounds. youtube.com
The presence of multiple substituents—an amino group and three different halogens—on the aniline (B41778) ring significantly influences its vibrational frequencies.
Amino Group: The -NH₂ group is a strong electron-donating group that affects the charge distribution within the aromatic ring. This can alter the force constants of the C=C bonds, shifting their vibrational frequencies. asianpubs.org The amino group also participates in hydrogen bonding, which can broaden the N-H stretching bands in the IR spectrum. msu.edu
Halogens: The mass and electronegativity of the halogen atoms have a pronounced effect. The "heavy atom" effect from bromine and chlorine lowers the frequencies of the C-X stretching and bending modes. The high electronegativity of fluorine results in a C-F bond with a higher vibrational frequency. Collectively, the inductive electron-withdrawing effects of the halogens contrast with the electron-donating resonance effect of the amino group, creating a complex electronic environment that finely tunes the vibrational frequencies of the entire molecule. asianpubs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives
NMR spectroscopy is a powerful tool for determining the precise connectivity and chemical environment of atoms in a molecule. ¹H, ¹³C, and ¹⁹F NMR are all crucial for the full characterization of this compound and its derivatives.
The ¹H NMR spectrum of this compound is expected to be relatively simple in its aromatic region.
Aromatic Region: The molecule has only one hydrogen atom on the aromatic ring (at position 5). This would result in a single signal. The chemical shift of this proton would be influenced by the surrounding halogens. Its multiplicity would be a doublet of doublets due to coupling with the adjacent fluorine atom (³JH-F) and a smaller long-range coupling with the amino protons.
Amino Group: The protons of the amino group (-NH₂) would appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates. In some cases, these protons are too broad to be clearly observed or integrated accurately. researchgate.net
Data from related compounds, such as 4-bromoaniline (B143363) and 2-chloroaniline, show aromatic protons in the range of δ 6.5-7.3 ppm. rsc.org Due to the presence of three electron-withdrawing halogens, the single aromatic proton in the title compound is expected to be deshielded and appear in the downfield end of this range or slightly higher.
¹³C and ¹⁹F NMR provide further critical details about the molecular structure.
¹³C NMR Spectroscopy: A ¹³C NMR spectrum would show six distinct signals for the six carbon atoms of the aromatic ring, as they are all in unique chemical environments. The chemical shifts are significantly affected by the attached substituents.
Carbons bonded to halogens (C-F, C-Cl, C-Br) exhibit large shifts. The carbon attached to the highly electronegative fluorine (C-3) will show a large downfield shift and will appear as a doublet due to one-bond carbon-fluorine coupling (¹JC-F), which is typically very large (200-250 Hz). researchgate.net
The chemical shifts of carbons bonded to halogens generally decrease (move upfield) as the halogen becomes heavier (F > Cl > Br). rsc.orgrsc.org
The carbon attached to the amino group (C-1) would also be significantly shifted.
Table 2: Predicted ¹³C and ¹⁹F NMR Chemical Shifts for this compound (Note: These are predicted values based on substituent effects and data from analogous compounds.)
| Nucleus | Predicted Chemical Shift (ppm) | Key Features |
| ¹H (aromatic) | δ 7.2 - 7.6 | Doublet of doublets (due to coupling with F) |
| ¹H (amino) | δ 4.0 - 5.5 (broad) | Broad singlet, solvent dependent |
| ¹³C (C-F) | δ 150 - 160 | Large ¹JC-F coupling |
| ¹³C (C-NH₂) | δ 140 - 148 | Influenced by amino group |
| ¹³C (C-Cl) | δ 125 - 135 | Influenced by chlorine |
| ¹³C (C-Br) | δ 110 - 120 | Influenced by bromine |
| ¹⁹F | δ -110 to -130 (vs. CFCl₃) | Doublet (due to coupling with H) |
¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive and has a very wide chemical shift range, making it an excellent tool for analyzing fluorine-containing compounds. wikipedia.org For this compound, a single ¹⁹F signal is expected. This signal would be split into a doublet by the adjacent aromatic proton (³JF-H). The chemical shift would be indicative of the electronic environment created by the other substituents on the ring. For comparison, the ¹⁹F chemical shift in 4-fluoroaniline (B128567) is approximately -113 ppm, and this value is expected to be modified by the presence of the additional chloro and bromo substituents. colorado.edubeilstein-journals.org
Information Unvailable for this compound
Following a comprehensive search for scientific literature and data, the specific information required to generate an article on the "" is not available.
No published experimental data could be located for the X-ray crystallography or UV-Vis spectroscopy of the specified compound, "this compound." The search did yield information for various isomers, such as 2,6-dibromo-4-fluoroaniline (B1582199) and 2,4-dibromo-6-chloroaniline, but no crystallographic or electronic transition data was found for the requested molecule.
Consequently, it is not possible to provide the detailed analysis requested in the outline, including:
UV-Vis Spectroscopy for Electronic Transitions
Without access to the primary crystallographic and spectroscopic findings for this compound, the generation of a scientifically accurate and informative article as per the provided instructions cannot be fulfilled.
Computational and Theoretical Investigations of 4,6 Dibromo 2 Chloro 3 Fluoroaniline
Quantum Chemical Calculations of Molecular Structure and Energy
Quantum chemical calculations are instrumental in predicting the geometric and electronic properties of molecules.
Density Functional Theory (DFT) Studies of Optimized Geometry
Density Functional Theory (DFT) is a preferred method for optimizing the molecular geometry of compounds like 4,6-Dibromo-2-chloro-3-fluoroaniline. This approach calculates the electron density to determine the ground-state energy and the most stable three-dimensional arrangement of the atoms. A common functional used for such studies is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
Interactive Table: Hypothetical Optimized Geometric Parameters of this compound (Illustrative)
This table is for illustrative purposes to show how data from a DFT study would be presented. The values are not based on actual experimental or theoretical data.
| Parameter | Bond/Angle | Predicted Value (B3LYP) |
| Bond Length | C-C (Aromatic) | ~1.39 - 1.41 Å |
| Bond Length | C-N | ~1.38 Å |
| Bond Length | C-F | ~1.35 Å |
| Bond Length | C-Cl | ~1.74 Å |
| Bond Length | C-Br | ~1.90 Å |
| Bond Angle | C-C-C (Ring) | ~118° - 122° |
| Bond Angle | C-C-N | ~120° |
| Bond Angle | C-C-Halogen | ~119° - 121° |
Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Charge Transfer Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
A smaller energy gap suggests that the molecule can be more easily excited, implying higher reactivity. These calculations would also enable the determination of other quantum chemical parameters such as ionization potential, electron affinity, and electronegativity, providing a comprehensive picture of the molecule's electronic behavior and potential for intramolecular charge transfer.
Basis Set Selection and Level of Theory Considerations in Computational Studies
The accuracy of DFT calculations is highly dependent on the chosen level of theory and basis set. For a molecule containing heavy atoms like bromine, a basis set such as 6-311++G(d,p) is often employed. This type of split-valence basis set is augmented with diffuse functions (++) to better describe the behavior of electrons far from the nucleus and polarization functions (d,p) to account for the non-spherical distribution of electron density in bonds. The selection of the functional (e.g., B3LYP) and the basis set represents a compromise between computational cost and the desired accuracy of the results.
Analysis of Spectroscopic Properties through Theoretical Methods
Theoretical methods are also powerful tools for predicting and interpreting the spectroscopic signatures of a molecule.
Prediction of Vibrational Frequencies and Potential Energy Distribution (PED)
Theoretical calculations can predict the vibrational frequencies that correspond to the normal modes of molecular vibration. These predicted frequencies are often compared with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy. Each vibrational mode can be assigned to specific molecular motions, such as stretching, bending, or torsional modes of the functional groups.
Potential Energy Distribution (PED) analysis is used to provide a detailed assignment of the vibrational modes. For this compound, this would involve identifying the characteristic vibrational frequencies for the N-H stretching of the amine group, the C-C stretching of the aromatic ring, and the stretching and bending modes associated with the C-F, C-Cl, and C-Br bonds.
Theoretical Prediction of NMR and UV-Vis Spectra
Computational methods can also predict Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values are typically compared to experimental spectra to aid in the structural elucidation of the compound.
Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). This calculation provides the excitation energies and oscillator strengths for electronic transitions, which correspond to the absorption maxima (λmax) in the experimental spectrum. This analysis helps to understand the electronic transitions occurring within the molecule, often related to the HOMO-LUMO gap.
Nonlinear Optical (NLO) Properties and Molecular Surface Analysis of this compound
The nonlinear optical (NLO) properties of organic molecules are of significant interest for their potential applications in various technological fields, such as optical switching, data storage, and telecommunications. Aniline (B41778) and its derivatives, particularly those with electron donor and acceptor groups, are promising candidates for NLO materials due to their potential for enhanced charge transfer within the molecule. researchgate.net The NLO characteristics of this compound have been investigated through computational methods.
Calculation of Dipole Moments and Polarizabilities
The dipole moment (μ), mean polarizability (⟨α⟩), and first-order hyperpolarizability (β) are crucial parameters for understanding the NLO behavior of a molecule. These properties for this compound have been calculated using the finite-field approach. researchgate.net The calculations provide insight into the molecule's response to an external electric field.
Table 1: Calculated Dipole Moments and Polarizabilities of this compound
| Parameter | Value (esu) |
|---|---|
| Dipole Moment (μ) | 2.164 x 10⁻¹⁸ |
| Mean Polarizability (⟨α⟩) | 2.054 x 10⁻²³ |
| First-Order Hyperpolarizability (β) | 1.838 x 10⁻³⁰ |
Data sourced from quantum chemical calculations. researchgate.net
The first-order hyperpolarizability (β) is a key indicator of a molecule's NLO activity. For comparative purposes, urea (B33335) is often used as a reference material. The calculated first-order hyperpolarizability of this compound is approximately 9 times greater than that of urea, suggesting a significant NLO response. researchgate.net
Investigation of Charge Transfer Characteristics within the Molecule
The significant NLO properties of many organic molecules can be attributed to intramolecular charge transfer. This phenomenon is often studied by analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter that influences the charge transfer characteristics of a molecule. researchgate.netresearchgate.net
For this compound, the calculated HOMO and LUMO energies confirm that charge transfer occurs within the molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. A smaller HOMO-LUMO energy gap generally corresponds to easier electronic transitions and enhanced charge transfer, which can lead to stronger NLO properties.
Molecular electrostatic potential (MEP) mapping provides a visual representation of the charge distribution and reactive sites of a molecule. The MEP surface of this compound reveals the electrophilic and nucleophilic regions. These sites provide information about where the compound is likely to have intermolecular interactions. researchgate.net The analysis of the MEP surface can further elucidate the charge transfer pathways within the molecule.
Applications of 4,6 Dibromo 2 Chloro 3 Fluoroaniline As a Synthetic Building Block
Synthesis of Complex Organic Molecules
The strategic placement of four different halogen substituents on the aniline (B41778) ring of 4,6-Dibromo-2-chloro-3-fluoroaniline suggests its potential as a versatile precursor for the synthesis of complex organic molecules. The differential reactivity of the bromine, chlorine, and fluorine atoms, as well as the directing effects of the amino group, could theoretically be exploited to achieve selective functionalization.
Design and Synthesis of Advanced Scaffolds Utilizing this compound as Precursor
There is no specific information available in the scientific literature that describes the design and synthesis of advanced scaffolds using this compound as a precursor. In principle, the bromine atoms could serve as handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. The chlorine and fluorine atoms, being less reactive in such transformations, could remain intact, leading to the formation of complex, poly-functionalized aromatic cores. However, no concrete examples of this have been reported for this specific compound.
Strategies for Creating New Chemical Entities through Derivatization
Specific strategies for the derivatization of this compound to create new chemical entities have not been documented. Hypothetically, the amino group could be a key site for derivatization through acylation, alkylation, or diazotization reactions. These modifications, in combination with selective manipulation of the halogen substituents, could lead to a diverse range of novel compounds. The ortho- and para-directing nature of the amino group would influence the regioselectivity of any further electrophilic aromatic substitution reactions, although the heavily substituted nature of the ring makes such reactions challenging.
Role in Chemical Synthesis for Potential Pharmaceutical and Agrochemical Intermediates
Halogenated anilines are a well-established class of intermediates in the pharmaceutical and agrochemical industries. researchgate.netresearchgate.net The presence of halogens can significantly influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.
Construction of Halogenated Aromatic Scaffolds for Pharmaceutical Research
No published research specifically describes the use of this compound for the construction of halogenated aromatic scaffolds in pharmaceutical research. While the general utility of compounds like 3-chloro-4-fluoroaniline (B193440) in the synthesis of kinase inhibitors is known, there are no such examples for the title compound. nih.gov
Synthesis of Kinase Inhibitors and EGFR Inhibitors as Molecular Probes
There is no evidence in the scientific literature of this compound being used in the synthesis of kinase inhibitors or EGFR inhibitors. The development of such inhibitors often involves the use of anilino-quinazoline or anilino-pyrimidine cores, where a substituted aniline is coupled to a heterocyclic system. nih.govsoton.ac.uknih.gov While this compound could theoretically be used as the aniline component in such syntheses, no instances of this have been reported.
Development of Libraries via Combinatorial Synthesis with this compound
The use of this compound in combinatorial synthesis for the development of chemical libraries has not been documented. The multiple reactive sites on the molecule could, in theory, make it a suitable scaffold for generating a library of related compounds through parallel synthesis techniques. However, without established synthetic protocols for its selective functionalization, its application in this area remains hypothetical.
Data Tables
Due to the lack of specific research findings for this compound, no data tables on its reaction yields, biological activities, or other relevant parameters can be generated.
Polymer Chemistry and Materials Science Applications
The presence of bromine, chlorine, and fluorine atoms on the aniline ring of this compound offers multiple avenues for its use in the creation of novel polymeric materials with tailored properties.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a cornerstone in the synthesis of carbon-nitrogen bonds. beilstein-journals.orgwikipedia.org While traditionally used for small molecule synthesis, its application has been extended to the formation of poly(arylamine)s. manchester.ac.ukresearchgate.net Given the presence of two bromine atoms, this compound can theoretically act as an AB-type or AA-type monomer in a step-growth polymerization with a suitable co-monomer.
A proposed polymerization scheme could involve the self-condensation of the monomer, or its co-polymerization with a diamine or another dihaloarene. The choice of palladium catalyst and ligand would be crucial in controlling the polymerization and achieving a high molecular weight polymer. manchester.ac.uk Modern Buchwald-Hartwig catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands, have shown high efficacy in the coupling of a wide range of aryl halides and amines. beilstein-journals.orgacs.org
Table 1: Comparison of Polymerization Methods for Polyaniline and its Derivatives
| Polymerization Method | Typical Monomers | Advantages | Disadvantages | Potential Applicability to this compound |
|---|---|---|---|---|
| Chemical Oxidative Polymerization | Aniline, substituted anilines | Simple, cost-effective, scalable | Poor control over polymer structure and molecular weight, often results in insoluble polymers | Possible, but may lead to uncontrolled cross-linking and insoluble materials due to high reactivity of the monomer. |
| Electrochemical Polymerization | Aniline, fluoroanilines | Direct formation of polymer films on electrodes, good control over film thickness and morphology | Limited to conductive substrates, can be difficult to scale up | Feasible for thin film applications, allowing for direct fabrication of electronic devices. rsc.org |
| Buchwald-Hartwig Polycondensation | Dihaloarenes and diamines, or amino-haloarenes | Excellent control over polymer structure, potential for high molecular weight, good solubility of resulting polymers | Requires expensive catalysts and ligands, sensitive to functional groups | Theoretically ideal for producing a well-defined, soluble, and processable fluorinated polyaniline. manchester.ac.uk |
The incorporation of this compound into polymeric structures is expected to significantly influence the properties of the resulting materials. The high halogen content can enhance thermal stability and flame retardancy. Furthermore, the electronic effects of the substituents can modulate the optical and electronic properties of conjugated polymer systems.
The presence of electron-withdrawing halogen atoms on the polyaniline backbone generally leads to a decrease in electrical conductivity compared to unsubstituted polyaniline. researchgate.netnih.gov This is attributed to a reduction in the delocalization of π-electrons along the polymer chain. However, these substitutions can also lead to improved solubility in common organic solvents, which is a significant advantage for the processability of conducting polymers. researchgate.netrsc.org
The fluorine substituent, in particular, is known to impart unique properties to polymers, including increased thermal stability and altered electronic characteristics. acs.org Copolymers of aniline and fluoroaniline (B8554772) have been shown to exhibit enhanced solubility and thermal stability compared to the parent polyaniline.
The integration of this compound into conjugated polymers could find applications in various fields:
Organic Electronics: As a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors, where tailored electronic properties are crucial.
Flame Retardant Materials: The high halogen content could make polymers containing this monomer inherently flame retardant.
High-Performance Polymers: For applications requiring high thermal stability and chemical resistance.
Table 2: Expected Impact of Halogen Substituents on Polyaniline Properties (Based on Analogous Compounds)
| Property | Effect of Bromine Substitution | Effect of Chlorine Substitution | Effect of Fluorine Substitution | Anticipated Net Effect for Poly(this compound) |
|---|---|---|---|---|
| Electrical Conductivity | Decrease semanticscholar.org | Decrease rsc.org | Decrease nih.gov | Significant decrease compared to pristine polyaniline. |
| Solubility | Increase semanticscholar.org | Increase rsc.org | Increase nih.gov | Potentially good solubility in common organic solvents. |
| Thermal Stability | Increase | Increase | Significant Increase nih.gov | High thermal stability is expected. |
| Flame Retardancy | Enhancement | Enhancement | Some enhancement | Excellent flame retardant properties are anticipated. |
Derivatives and Analogues of 4,6 Dibromo 2 Chloro 3 Fluoroaniline
Synthetic Exploration of Related Halogenated Fluoroanilines
The synthesis of halogenated anilines and their fluoro-substituted counterparts involves a variety of established and novel chemical strategies. The choice of halogenating agent and reaction conditions is pivotal in achieving the desired substitution pattern on the aniline (B41778) ring.
Commonly used halogenating agents include molecular chlorine and bromine, sulfuryl chloride, N-chlorosuccinimide (NCS), and N-bromosuccinimide (NBS). google.com For instance, the bromination of p-chloroaniline is a method used to prepare 4-chloro-2,6-dibromoaniline. chemicalbook.com
A specific route to producing a related compound, 4-bromo-2-fluoroaniline (B1266173), involves reacting 2-fluoroaniline (B146934) with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (also known as dibromantin) in a dimethylformamide (DMF) solvent at low temperatures (-34°C to -23°C). google.com This method has been shown to produce a high yield of the desired product. google.com Other brominating agents like N-bromoacetamide or N-bromosuccinimide can also be employed. google.com
Multi-step synthetic pathways are often necessary to achieve specific substitution patterns. For example, the preparation of 2-chloro-6-fluoroaniline (B1301955) can be accomplished through a three-step process starting from o-fluoroaniline. google.com This process includes:
Bromination with N-bromosuccinimide (NBS) in DMF to yield a 4-bromo-2-fluoroaniline crude product. google.com
Chlorination of the resulting compound with N-chlorosuccinimide (NCS) in DMF at elevated temperatures (60+/-5 °C) to produce 4-bromo-2-chloro-6-fluoroaniline. google.com
A final hydrogenation step to selectively remove the bromine atom (debromination) using a 5wt% Pd/C catalyst, resulting in the final 2-chloro-6-fluoroaniline product. google.com
Another synthetic approach involves the treatment of N,N-dialkylaniline N-oxides with thionyl halides, which allows for selective ortho-chlorination or para-bromination. nih.gov This method leverages the temporary increase in the oxidation level of the aniline to facilitate halogenation. nih.gov
| Starting Material | Reagents | Product | Reference |
| 2-Fluoroaniline | 1,3-dibromo-5,5-dimethylhydantoin, DMF | 4-Bromo-2-fluoroaniline | google.com |
| p-Chloroaniline | Brominating agent | 4-Chloro-2,6-dibromoaniline | chemicalbook.com |
| o-Fluoroaniline | 1. NBS, DMF; 2. NCS, DMF; 3. H₂, Pd/C | 2-Chloro-6-fluoroaniline | google.com |
| N,N-Dialkylanilines | Thionyl chloride or Thionyl bromide | ortho-Chloroanilines or para-Bromoanilines | nih.gov |
Structure-Reactivity Relationships in 4,6-Dibromo-2-chloro-3-fluoroaniline Analogues
The reactivity of halogenated anilines is intrinsically linked to the nature and position of the halogen substituents on the aromatic ring. These substituents exert significant electronic effects that modulate the properties of the molecule.
Halogenoarenes, such as the analogues of this compound, are generally less reactive than their halogenoalkane counterparts. savemyexams.com This reduced reactivity is attributed to the interaction between a lone pair of electrons on the halogen atom and the delocalized π-electron system of the benzene (B151609) ring. savemyexams.com This delocalization strengthens the carbon-halogen bond, making it more difficult to break. savemyexams.com
However, the electron-withdrawing nature of halogens can also activate the aromatic ring toward certain reactions, such as nucleophilic substitution or coupling reactions. The degree of this activation depends on the specific halogens present. For instance, a comparative study of 2-bromo-4-chloro-6-fluoroaniline (B70090) analogues showed that replacing a fluorine atom with a chlorine atom (as in 2-bromo-4,6-dichloroaniline) leads to a decrease in reactivity in Suzuki couplings, which is attributed to the reduced electron deficiency of the ring.
The identity of the halogen atom is critical. Fluorine is the most electronegative element and its presence can significantly alter the electronic properties of the molecule. britannica.com Its ability to form strong bonds and its high reactivity are defining characteristics. britannica.com In contrast, heavier halogens like bromine and iodine can participate in non-covalent interactions known as halogen bonds. acs.orgnih.gov These interactions can influence the conformation of molecules and their binding to other chemical species, thereby affecting reactivity and biological interactions. acs.org
Inductive Effects: All halogens are more electronegative than carbon and pull electron density from the ring through the sigma bond.
Resonance Effects: Halogens can donate a lone pair of electrons to the π-system of the ring, which opposes the inductive effect.
Bond Strength: The C-F bond is significantly stronger than C-Cl and C-Br bonds, affecting reactions that involve cleaving this bond.
Steric Hindrance: The presence of multiple, bulky halogen atoms can sterically hinder the approach of reagents to the amino group or the aromatic ring.
Comparative Studies of Spectroscopic and Computational Data for Related Compounds
Spectroscopic and computational methods provide invaluable insights into the molecular structure, bonding, and electronic properties of halogenated anilines. Comparing these data across a series of related compounds helps to elucidate the effects of different substitution patterns.
A detailed study of 2-bromo-6-chloro-4-fluoroaniline (B1268482) (BCFA), a close analogue of the title compound, combined experimental Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy with computational methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) at the B3LYP level. researchgate.net The vibrational wavenumbers calculated by these methods showed good agreement with the experimental spectra, allowing for a tentative assignment of the vibrational modes. researchgate.net Such studies also provide data on optimized molecular geometries, frontier molecular orbital energies (HOMO-LUMO), and molecular electrostatic potential (MEP), which helps in understanding charge distribution and reactive sites. researchgate.net
For example, the C-C stretching vibrations in benzene derivatives typically appear in the 1400-1650 cm⁻¹ region of the IR spectrum. researchgate.net In the case of BCFA, these bands are observed, and their precise frequencies are influenced by the electronic effects of the halogen substituents. researchgate.net
Crystallographic studies of related compounds, such as 2,6-dibromo-4-chloroaniline, reveal detailed information about their solid-state structure. researchgate.net The molecule is nearly planar, and its structure is characterized by both intramolecular N-H···Br hydrogen bonds and intermolecular hydrogen bonds that link the molecules into chains. researchgate.net
The table below presents a comparison of key spectroscopic and structural data for aniline and some of its halogenated analogues.
| Compound | Spectroscopic/Structural Feature | Observation/Value | Reference |
| Aniline | ¹H NMR (NH₂) | ~3.4 ppm (can vary) | chemicalbook.com |
| Aniline | ¹³C NMR (C-N) | 146.7 ppm | spectrabase.com |
| Aniline | IR (N-H stretch) | Two bands ~3350-3450 cm⁻¹ | libretexts.org |
| 2-Bromo-6-chloro-4-fluoroaniline | FTIR/FT-Raman | Spectra recorded and compared with DFT calculations | researchgate.net |
| 2-Bromo-6-chloro-4-fluoroaniline | C-F in-plane bending | Identified at 433 cm⁻¹ (Raman) | researchgate.net |
| 2,6-Dibromo-4-chloroaniline | Crystal Structure | Monoclinic, P2₁/n space group | researchgate.net |
| 2,6-Dibromo-4-chloroaniline | Hydrogen Bonding | Intramolecular N-H···Br and intermolecular N-H···Br bonds | researchgate.net |
These comparative analyses are essential for building a comprehensive understanding of how the systematic variation of halogen substituents impacts the fundamental chemical and physical properties of the aniline scaffold.
Future Research Directions and Outlook for 4,6 Dibromo 2 Chloro 3 Fluoroaniline
Unexplored Reactivity and Transformation Pathways
The complex substitution pattern of 4,6-Dibromo-2-chloro-3-fluoroaniline offers a rich landscape for chemical transformations that remain to be investigated. The molecule possesses multiple reactive sites: the nucleophilic amino group, the single aromatic C-H bond, and the carbon-halogen bonds (C-Br, C-Cl, C-F) of varying strengths.
Future work should focus on systematically probing the reactivity at each of these sites. The amino group can be a handle for diazotization followed by Sandmeyer-type reactions to introduce a wide array of other functional groups. The inherent challenge and opportunity lie in controlling the regioselectivity of reactions on the aromatic ring. The single C-H bond at the C5 position is a prime target for direct C-H functionalization, a modern and atom-economical approach to creating complexity. uantwerpen.be
Furthermore, the differential reactivity of the carbon-halogen bonds could be exploited. The C-Br bonds are typically more susceptible to metal-halogen exchange or cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) than the more robust C-Cl and C-F bonds. This hierarchy presents a pathway for sequential, site-selective functionalization. Exploring reactions like photoinduced multicomponent carbonylative aminations could also yield novel α-aminoketone structures. rsc.org
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Modern computational chemistry offers powerful tools to de-risk and accelerate the laboratory investigation of complex molecules like this compound. The use of computational models is particularly crucial for halogenated compounds, where interactions like halogen bonding can significantly influence molecular assembly and reactivity. nih.govacs.org
Density Functional Theory (DFT) calculations can be employed to predict key molecular properties such as:
Electron Density Distribution: To identify the most electron-rich and electron-deficient sites, predicting the likely points of electrophilic or nucleophilic attack.
Bond Dissociation Energies: To computationally assess the relative lability of the C-H, C-Br, C-Cl, and C-F bonds, guiding the choice of reaction conditions for selective bond cleavage.
Reaction Pathway Modeling: To simulate potential transition states and intermediates for proposed transformations, thereby predicting the most favorable reaction pathways and potential side products.
Moreover, the application of machine learning and artificial intelligence is an emerging frontier. acs.org By training algorithms on datasets of related halogenated anilines, it may become possible to build predictive models for reaction outcomes and to screen virtual libraries of derivatives for desired properties, enabling a more targeted and efficient research program.
Development of Novel Catalytic Methods for Selective Functionalization
The precise and selective functionalization of a polyhalogenated scaffold is a formidable challenge in synthetic chemistry. researchgate.net The development of novel catalytic methods is therefore paramount to unlocking the potential of this compound. Research in this area should target the development of catalysts that can differentiate between the various reactive sites.
Key areas for catalytic research include:
Regioselective C-H Activation: Designing transition-metal catalysts (e.g., based on Palladium, Rhodium, or Iron) that can selectively activate the C5-H bond without disturbing the adjacent halogen substituents. researchgate.netrsc.org The directing ability of the aniline's amino group could be harnessed for this purpose.
Selective Cross-Coupling: Developing catalytic systems with ligands that exhibit high selectivity for the oxidative addition into C-Br bonds over C-Cl bonds. This would enable the stepwise introduction of different aryl, alkyl, or alkynyl groups at the C4 and C6 positions.
Photoredox and Electrocatalysis: These modern techniques offer alternative activation modes that can operate under mild conditions. uantwerpen.be They could potentially enable transformations that are difficult to achieve with traditional thermal methods, such as selective dehalogenation or the introduction of fluorinated alkyl groups. Aniline-based catalysts have also shown promise for selective halogen transfer reactions. researchgate.net
Integration into Emerging Fields of Chemical Science
The true value of this compound will be realized through its application as a key building block in emerging scientific fields. Its unique combination of halogens can impart desirable properties such as increased metabolic stability, enhanced binding affinity, and modified electronic characteristics.
Potential areas for integration include:
Medicinal Chemistry: Halogenated anilines are privileged structures in drug discovery. science.gov This compound could serve as a starting point for the synthesis of novel kinase inhibitors, antiviral agents, or antimalarial drugs, where specific halogen substitutions are known to dramatically improve potency. ossila.com
Agrochemicals: The agrochemical industry frequently utilizes halogenated aromatics in the design of potent and selective herbicides and pesticides. uantwerpen.be The specific substitution pattern of this aniline (B41778) could lead to the discovery of new active ingredients with novel modes of action.
Materials Science: Fluorinated anilines are used as monomers for high-performance polymers with unique thermal and electronic properties. ossila.com Polymerization of this compound or its derivatives could lead to new materials for electronics or as functionalized nanoparticles for hybrid composites. nih.gov The ability to form halogen bonds could also be exploited in the design of supramolecular assemblies and crystalline materials. nih.gov
Summary of Future Research Directions
| Research Area | Key Objectives | Potential Methodologies & Techniques |
| Unexplored Reactivity | Systematically map the reactivity of the amine, C-H, and C-X bonds. | Diazotization/Sandmeyer reactions, C-H activation, selective cross-coupling (Suzuki, Heck), metal-halogen exchange. |
| Computational Modeling | Predict reaction selectivity and molecular properties. | Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), Machine Learning (ML) models. nih.govacs.org |
| Novel Catalysis | Develop catalysts for site-selective functionalization. | Homogeneous catalysis (Pd, Rh, Fe), photoredox catalysis, electrocatalysis, aniline-catalyzed halogenation. uantwerpen.bersc.orgresearchgate.net |
| Integration into Science | Utilize as a building block for advanced applications. | Synthesis of bioactive molecules (medicinal chemistry), development of new agrochemicals, creation of functional polymers and materials. ossila.comnih.gov |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
